molecular formula C4H6ClN3 B1378987 Pyridazin-4-amine hydrochloride CAS No. 1400764-35-3

Pyridazin-4-amine hydrochloride

Cat. No.: B1378987
CAS No.: 1400764-35-3
M. Wt: 131.56 g/mol
InChI Key: JFYVVPPBUPKQEN-UHFFFAOYSA-N
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Description

Pyridazin-4-amine hydrochloride is a compound with the CAS Number: 1400764-35-3. It has a molecular weight of 131.56 and its IUPAC name is this compound . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H5N3.ClH/c5-4-1-2-6-7-3-4;/h1-3H, (H2,5,6);1H . This indicates the presence of a pyridazine ring with an amine group at the 4th position and a hydrochloride group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyridazine derivatives are known to exhibit a wide range of pharmacological activities . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Physical and Chemical Properties Analysis

This compound is a solid substance stored at room temperature . It has a molecular weight of 131.56 .

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Pyridazin-4-amine hydrochloride has been used as a foundational scaffold for the synthesis of various polyfunctional systems, including 4,5- and 4,6-disubstituted and ring-fused pyridazinone systems. This synthesis is achieved through sequential nucleophilic aromatic substitution processes, highlighting the versatility of this compound in drug discovery and development (Pattison et al., 2009).

Advancements in Heterocyclic Compound Synthesis

  • Researchers have developed novel methodologies to synthesize diverse derivatives of this compound. This includes the synthesis of novel pyridazino-fused ring systems, which are analogues of pharmacologically active compounds, synthesized through multi-step processes (Károlyházy et al., 2001).
  • Another study explored the synthesis and functionalization of pyridazinofurocoumarins, which are nitrogenated isosters of potent DNA inhibitors. This work emphasizes the compound's potential in creating impactful molecular entities in the field of genetics and oncology (Gonzalez-Gomez et al., 2003).

Development of Novel Pharmacological Agents

  • The compound has been instrumental in the development of novel pharmacological agents. For instance, amine-constrained pyridazinone derivatives were synthesized as potent histamine H₃ receptor antagonists, indicating the compound's potential in developing new drugs (Sundar et al., 2011).

Safety and Hazards

The safety information available indicates that Pyridazin-4-amine hydrochloride may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation .

Future Directions

The unique physicochemical properties of the pyridazine ring, such as weak basicity, high dipole moment, and robust hydrogen-bonding capacity, make it an attractive heterocycle for drug design . The recent approvals of drugs that incorporate a pyridazine ring illustrate its potential in drug discovery . Therefore, Pyridazin-4-amine hydrochloride and related compounds may have promising applications in the development of new drugs.

Mechanism of Action

Target of Action

Pyridazin-4-amine hydrochloride, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities Pyridazine derivatives have been associated with a variety of biological targets due to their broad spectrum of activity .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of certain biological processes such as platelet aggregation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of pharmacological activities associated with pyridazine derivatives, it can be inferred that multiple biochemical pathways might be influenced .

Pharmacokinetics

The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties could potentially influence the bioavailability of this compound.

Result of Action

Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Action Environment

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of the pyridazine ring could potentially influence the compound’s action in different environments .

Biochemical Analysis

Biochemical Properties

Pyridazin-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This interaction can lead to the inhibition of monoamine oxidase, resulting in increased levels of these neurotransmitters in the brain. Additionally, this compound can form hydrogen bonds with various proteins, affecting their stability and function .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of tyrosine kinase, an enzyme involved in cell signaling pathways that regulate cell growth and differentiation . This modulation can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, this compound can activate or inhibit other enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and liver damage . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, this compound can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics . This inhibition can lead to changes in the levels of metabolites and affect overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake into cells and its distribution within different cellular compartments . Additionally, this compound can bind to specific proteins, influencing its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular localization is crucial for the compound’s activity and its effects on cellular processes .

Properties

IUPAC Name

pyridazin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3.ClH/c5-4-1-2-6-7-3-4;/h1-3H,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYVVPPBUPKQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400764-35-3
Record name 4-Pyridazinamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400764-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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